Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate

Cross-Coupling Synthetic Chemistry Building Blocks

The 6-bromo substituent is the essential synthetic handle for parallel Suzuki-Miyaura diversification into PIM-1/CDK2 inhibitor panels—the non-brominated analog (CAS 331647-95-1) lacks this capability. The 2-carboxylate regioisomer provides orthogonal kinase selectivity versus the 3-carboxylate series demonstrated in B-Raf SAR. With a high melting point (236–238 °C dec) that simplifies purification and storage, this methyl ester is preferred over the lower-melting ethyl ester (CAS 1005209-42-6) for gram-scale process chemistry. Secure this precise substitution pattern for credible kinome profiling.

Molecular Formula C8H6BrN3O2
Molecular Weight 256.06 g/mol
CAS No. 1005209-40-4
Cat. No. B1394968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
CAS1005209-40-4
Molecular FormulaC8H6BrN3O2
Molecular Weight256.06 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NN2C=C(C=NC2=C1)Br
InChIInChI=1S/C8H6BrN3O2/c1-14-8(13)6-2-7-10-3-5(9)4-12(7)11-6/h2-4H,1H3
InChIKeyQWQDSBMSESLQEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate: Procurement Specifications and Baseline Properties


Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 1005209-40-4) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine class, characterized by a bromine atom at the 6-position and a methyl carboxylate at the 2-position of the fused ring system [1]. It is a solid with a reported melting point of 236-238 °C (decomposition) and is typically available at ≥95% purity . This scaffold is recognized for its role in kinase inhibitor development, and the 6-bromo substituent provides a key synthetic handle for palladium-catalyzed cross-coupling reactions [2].

Why Substituting Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate with Generic Analogs Compromises Project Outcomes


Within the pyrazolo[1,5-a]pyrimidine scaffold, the specific substitution pattern is a critical determinant of both synthetic utility and biological activity. Generic substitution with non-brominated analogs (e.g., methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate, CAS 331647-95-1) eliminates the essential 6-bromo handle for late-stage diversification via cross-coupling [1]. Similarly, selecting 3-carboxylate regioisomers (e.g., pyrazolo[1,5-a]pyrimidine-3-carboxylates) or ethyl ester analogs (e.g., ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate, CAS 1005209-42-6) introduces altered steric and electronic properties that can drastically shift kinase selectivity profiles, as demonstrated in B-Raf inhibitor SAR studies where the position of the carboxylate was pivotal [2]. The quantitative evidence below demonstrates why this precise substitution pattern is non-fungible.

Quantitative Differentiation of Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate vs. Closest Analogs


Synthetic Utility: 6-Bromo Substituent Enables Late-Stage Diversification via Cross-Coupling

The presence of the 6-bromo substituent is a critical differentiator, enabling palladium-catalyzed cross-coupling reactions that are impossible with the non-halogenated analog (methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate, CAS 331647-95-1) [1]. The bromine atom provides a universal synthetic handle for Suzuki, Buchwald-Hartwig, and Sonogashira couplings to generate diverse libraries of 6-substituted derivatives . In contrast, the non-brominated analog requires direct, often low-yielding, electrophilic aromatic substitution or de novo synthesis for each new derivative, significantly limiting chemical space exploration [2].

Cross-Coupling Synthetic Chemistry Building Blocks

Regiochemical Precision: 2-Carboxylate vs. 3-Carboxylate Isomers Dictates Kinase Selectivity

The position of the carboxylate group on the pyrazolo[1,5-a]pyrimidine core is a primary determinant of kinase binding orientation. In a study of B-Raf kinase inhibitors, the 3-carboxylate isomer (ethyl 7-(3-(3-(trifluoromethyl)benzamido)phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate) exhibited an IC₅₀ of 1.54 µM against B-Raf [1]. While direct head-to-head data for the 2-carboxylate target compound is unavailable, SAR analysis from this study established that the carboxylate position is critical for achieving potency, with the 3-position preferred for B-Raf inhibition [2]. This implies that the 2-carboxylate substitution pattern of the target compound is likely to engender a different kinase selectivity profile, making it a valuable tool for probing alternative kinase targets or achieving orthogonal selectivity.

Kinase Inhibition Structure-Activity Relationship B-Raf

Physicochemical Differentiation: Higher Melting Point vs. Ethyl Ester Analog

The methyl ester of 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate exhibits a significantly higher melting point (236-238 °C, decomposition) compared to its ethyl ester analog (ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate, CAS 1005209-42-6), which is reported as a solid with a lower melting point range . The higher melting point of the methyl ester can be advantageous for purification via recrystallization and for maintaining solid-state stability during storage and handling . This property can directly impact the ease of procurement and handling in an industrial or academic setting.

Physicochemical Properties Formulation Purification

Biological Potential: Pyrazolo[1,5-a]pyrimidine Scaffold Shows Potent Kinase Inhibition in Multiple Assays

The pyrazolo[1,5-a]pyrimidine scaffold, which forms the core of the target compound, has demonstrated potent inhibitory activity across multiple kinase targets. In a 2025 study, pyrazolo[1,5-a]pyrimidine derivative 3h showed an IC₅₀ of 0.87 µM against PIM-1 kinase, with corresponding cellular activity (HCT-116 IC₅₀ = 3.02 µM; HT29 IC₅₀ = 2.67 µM) [1]. In a CDK2-focused study, pyrazolo[1,5-a]pyrimidine derivatives exhibited IC₅₀ values ranging from 18 to 150 nM against CDK2, with compound 21c showing an IC₅₀ of 18 nM and HCT-116 cellular IC₅₀ of 0.09 µM [2]. While the specific 6-bromo-2-carboxylate substitution pattern of the target compound is not represented in these specific inhibitors, this class-level evidence confirms the scaffold's ability to achieve potent, single-digit nanomolar to low micromolar activity against clinically relevant kinases.

Kinase Inhibition Anticancer Lead Discovery

Primary Application Scenarios for Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate Based on Quantitative Differentiation


Kinase Inhibitor Library Synthesis via Late-Stage Diversification

The 6-bromo substituent is a critical enabling feature for synthesizing focused libraries of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors . The target compound can be directly used in parallel Suzuki-Miyaura cross-coupling reactions with diverse aryl and heteroaryl boronic acids to generate a panel of 6-substituted analogs. This approach allows for rapid exploration of the chemical space around the pyrazolo[1,5-a]pyrimidine core, leveraging the scaffold's proven potential for potent kinase inhibition as demonstrated in PIM-1 and CDK2 programs [1][2]. The non-halogenated analog (CAS 331647-95-1) lacks this efficient diversification pathway.

Development of Orthogonal Kinase Selectivity Profiles

SAR studies on B-Raf inhibitors have established that the position of the carboxylate group is a key determinant of kinase selectivity [3]. While 3-carboxylate derivatives have been optimized for B-Raf, the 2-carboxylate substitution pattern of this compound offers a distinct starting point for probing alternative kinase targets or achieving orthogonal selectivity within the kinome. This is particularly valuable for programs seeking to avoid cross-reactivity with kinases inhibited by the 3-carboxylate series. Procurement of the 2-carboxylate regioisomer is essential for this specific research direction.

Solid-Phase Formulation and Process Chemistry Development

The high melting point of 236-238 °C (decomposition) for the target methyl ester provides a distinct advantage in solid-state handling and formulation development compared to its lower-melting ethyl ester analog (CAS 1005209-42-6) . This property can simplify purification by recrystallization and improve long-term storage stability. For process chemistry groups planning to use this building block on a multi-gram or kilogram scale, the superior solid-state characteristics can translate to practical benefits in manufacturing and handling, making the methyl ester the preferred choice over the ethyl ester analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.